5-Methylisoxazole-4-acetic Acid
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Overview
Description
5-Methylisoxazole-4-acetic acid is a heterocyclic compound featuring a five-membered ring with one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methylisoxazole-4-acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine, leading to the formation of 5-substituted isoxazoles . Another method involves the Curtius reaction from 3-methoxyisoxazole-5-propionic acid .
Industrial Production Methods: Industrial production methods for this compound often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions: 5-Methylisoxazole-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce various substituents onto the isoxazole ring
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions often involve specific temperatures and solvents to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Scientific Research Applications
5-Methylisoxazole-4-acetic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of biological processes and as a probe for enzyme activities.
Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities
Industry: The compound is used in the development of new materials and as an intermediate in chemical synthesis
Mechanism of Action
The mechanism of action of 5-methylisoxazole-4-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom, similar to 5-methylisoxazole-4-acetic acid.
3-Methoxyisoxazole-5-propionic acid: Another isoxazole derivative with different substituents.
3-Hydroxy-5-methylisoxazole-4-carboxylic acid: A compound with a hydroxyl group and a carboxylic acid group on the isoxazole ring.
Uniqueness: this compound is unique due to its specific substituents and the resulting biological activities. Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility and importance .
Properties
IUPAC Name |
2-(5-methyl-1,2-oxazol-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4-5(2-6(8)9)3-7-10-4/h3H,2H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBECZHKPAWUAEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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